molecular formula C14H11Cl2FN2O3 B13925901 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid

Katalognummer: B13925901
Molekulargewicht: 345.1 g/mol
InChI-Schlüssel: DHGNRQMINQYQNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid is a complex organic compound with a molecular formula of C14H11Cl2FN2O3 and a molecular weight of 345.15 g/mol This compound is characterized by the presence of chlorine, fluorine, and methoxybenzyl groups attached to a nicotinic acid core

Vorbereitungsmethoden

The synthesis of 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of chlorine and fluorine atoms.

    Coupling: Attachment of the methoxybenzyl group to the amino group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H11Cl2FN2O3

Molekulargewicht

345.1 g/mol

IUPAC-Name

2,6-dichloro-5-fluoro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11Cl2FN2O3/c1-22-8-4-2-7(3-5-8)6-18-11-9(14(20)21)12(15)19-13(16)10(11)17/h2-5H,6H2,1H3,(H,18,19)(H,20,21)

InChI-Schlüssel

DHGNRQMINQYQNZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC2=C(C(=NC(=C2F)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.